molecular formula C19H25NO2 B1677059 Nylidrin CAS No. 447-41-6

Nylidrin

Cat. No. B1677059
CAS RN: 447-41-6
M. Wt: 299.4 g/mol
InChI Key: PTGXAUBQBSGPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Nylidrin is C19H25NO2 . The IUPAC name is 4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol . The molecular weight is 299.4 g/mol .

Scientific Research Applications

Ophthalmic Applications

Nylidrin, also known as buphenine, a β-adrenergic agonist, has been explored for its effects on the eye, particularly in conditions such as degenerative retinal disease and glaucoma. Research conducted on isolated, arterially perfused cat eyes revealed that nylidrin induced notable changes in the amplitude of the electroretinogram (ERG) b-wave and the c-wave, without significantly altering the standing potential and light peak of the DC-ERG or the diameter of retinal vessels. This suggests its action on the retinal adrenergic receptors, potentially linked to neurons rather than the vasculature, affecting elements involved in information processing in the eye (Niemeyer, Cottier, & Resch, 2005).

Antiviral Potential Against Influenza A Virus

Nylidrin has been identified as a potential antiviral compound against influenza A virus in cell culture-based high-throughput screening. It demonstrated effectiveness against multiple isolates of subtype H1N1, though its activity varied against H3N2 subtypes. The study suggests that nylidrin targets hemagglutinin 2 (HA2)-mediated membrane fusion, a crucial step in viral entry. This property of nylidrin could provide a foundation for developing direct-acting inhibitors of influenza A virus entry (Jang et al., 2020).

Application in Oral Submucous Fibrosis

In the context of oral submucous fibrosis, a review of drug treatments highlighted the use of nylidrin hydrochloride among various pharmacological agents. The review emphasized the need for high-quality randomized controlled trials to better understand the efficacy of these treatments, including nylidrin, for managing this condition. Side effects noted with nylidrin hydrochloride were mild, primarily involving flushingly warm skin (Chole et al., 2012).

Charge Transfer Complexes in Pharmaceuticals

Nylidrin has been studied as part of charge transfer complexes in pharmaceuticals. Research on its interaction with chloranil, an electron acceptor, provided insights into the ionization potentials and stability constants of such complexes. These findings are valuable for estimating the concentration of drugs like nylidrin in various formulations, contributing to pharmaceutical analysis and quality control (Veeraiah, Anjaiah, & Reddy, 2005).

Safety And Hazards

The FDA has considered Nylidrin as “lacking substantial evidence of effectiveness” in cerebral ischemia, cerebral arteriosclerosis, and other cerebral circulatory insufficiencies . Therefore, the FDA has withdrawn Nylidrin from the U.S. market .

properties

IUPAC Name

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17/h3-7,10-15,19-22H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGXAUBQBSGPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

849-55-8 (hydrochloride)
Record name Nylidrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023387
Record name Nylidrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Mol wt 335.88. Crystals. Sparingly sol in water; slightly sol in alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/
Record name NYLIDRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

This drug is classified as a beta receptor agonist.The β2-adrenergic receptor belongs to the widely expressed _7-transmembrane receptors superfamily_, which signals through heterotrimeric _G-proteins_. They are frequently referred to as G-protein-coupled receptors because they accomplish signal transduction to the interior of the cell by interactions with _guanine nucleotide regulatory binding proteins_. The receptor-coupled G-proteins work as “molecular switches” which alternate from an inactive guanosine-diphosphate to an active guanosine-triphosphate (GTP) state, which then act to modulate all downstream cell processes. Signaling by various hormones and neurotransmitters, as well as photons and odors, follows the same general pathway, (i.e., by binding of an extracellular ligand to the receptor, which then interacts with the membrane-bound G-protein). This complex, often referred to as the ternary complex, then acts through the activated G-protein to regulate an effector, such as _adenylyl cyclase_, _phospholipase C_, or ion channels. The main effects of Nylidrin may be divided into 3 categories: **Blood vessels** Vascular smooth muscle has β2-adrenoceptors that have a high binding affinity for circulating epinephrine and a lower affinity to norepinephrine released by sympathetic adrenergic nerves. When nylidrin binds to the beta-adrenergic receptors, it prevents the binding of epinephrine, leading to decreased blood vessel contractility as epinephrine is unable to bind. **Heart:** Increased intracellular cAMP by beta-2-agonists inhibits _myosin light chain kinase_, leading to relaxation These receptors, like the receptors in the heart, are coupled to a Gs-protein, which acts stimulate the formation of cAMP. Although increased cAMP increases cardiac myocyte contraction, in vascular smooth muscle, an increase in cAMP causes smooth muscle relaxation. The reason for this is the fact that cAMP inhibits myosin light chain kinase that is responsible for phosphorylating smooth muscle myosin. Increases in intracellular cAMP caused by β2-agonists inhibit myosin light chain kinase thereby producing less contractile force (i.e., promoting relaxation). **Other tissues** Activation of _β2-adrenoceptors_ in the lungs causes bronchodilation. β2-adrenoceptor activation leads to hepatic glycogenolysis and the pancreatic secretion of glucagon, increasing plasma glucose concentrations. β1-adrenoceptor stimulation in the kidneys promotes the release of renin, stimulating the production of angiotensin II and the subsequent release of aldosterone by the adrenal cortex., The interaction of isoxuprine and nylidrin with alpha 1- and beta 2-adrenoreceptors in rat vas deferens was examined using radioligand binding assays and physiological studies in vitro. Isoxuprine and nylidrin have a greater affinity for binding to alpha 1 (isoxuprine KD = 59 + or - 15 nM; nylidrin KD = 41 + or - 3 nM) than beta 2-(isoxuprine KD = 3,900 + or - 500 nM; nylidrin KD = 900 + or - 50 nM) adrenoreceptors in rat vas deferens. Vas deferens from rats pretreated for 16-24 hr with reserpine (3 mg/kg i.p.) were exposed to 10 uM phenoxybenzamine for 15 min to inactivate alpha-adrenoreceptors. Under these conditions high concentrations of both isoxuprine and nylidrin relaxed vas deferens contracted with 55 mM K+, however the relaxation was not blocked by the beta-adrenoreceptor antagonist propranolol (10 uM). Both isoxuprine and nylidrin were potent competitive antagonists of alpha 1-adrenoreceptor mediated contraction of vas deferens. pA2 values for isoxuprine (6.9 + or - 0.05) and nylidrin (7.1 +or - 0.08) agreed well with KD values for binding to alpha 1-adrenoreceptors in vas deferens. The greater potency of isoxuprine and nylidrin in inhibiting alpha 1-adrenoreceptors than binding to beta 2-adrenoreceptors or causing nonspecific relaxation suggest that alpha-adrenoreceptor antagonist actions of these drugs may be important in their ability to inhibit smooth muscle tone.
Record name Nylidrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NYLIDRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nylidrin

Color/Form

Crystals from methanol

CAS RN

447-41-6
Record name Nylidrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=447-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nylidrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nylidrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nylidrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buphenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NYLIDRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695DKH33EI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NYLIDRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

111 °C
Record name Nylidrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06152
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NYLIDRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nylidrin
Reactant of Route 2
Reactant of Route 2
Nylidrin
Reactant of Route 3
Reactant of Route 3
Nylidrin
Reactant of Route 4
Reactant of Route 4
Nylidrin
Reactant of Route 5
Reactant of Route 5
Nylidrin
Reactant of Route 6
Reactant of Route 6
Nylidrin

Citations

For This Compound
1,400
Citations
ER Whittemore, VI Ilyin, CS Konkoy… - European journal of …, 1997 - Elsevier
… The blockade of NR1a/2B responses by nylidrin was not surmounted … Nylidrin inhibited NMDA responses in cultured rat cortical … Our results suggest that nylidrin interacts with the same …
Number of citations: 26 www.sciencedirect.com
O Castrén, M Gummerus… - Acta Obstetricia et …, 1975 - Taylor & Francis
In this study, 194 imminent premature deliveries were treated. The pregnancies were in the 28th to 36th week. Uterine contractions were demonstrable in all patients and amniotic …
Number of citations: 57 www.tandfonline.com
B NUKI, N TAKEYA, Y KAWANO… - Japanese Circulation …, 1961 - jstage.jst.go.jp
… Nylidrin の血圧下降作用はatropine 前処置後も 正常時とほぼ同様に現われ,また,ACh,Ad,および大 内臓神経刺戦による血圧の変動は Nylidrin 応用後も正 常時とほぼ同様である.故に Nylidrin は…
Number of citations: 1 www.jstage.jst.go.jp
Y Jang, JS Shin, JY Lee, H Shin, SJ Kim, M Kim - Viruses, 2020 - mdpi.com
… In the present study, we suggest that nylidrin suppresses the membrane fusion step by … virus with nylidrin completely blocked intranasal infection of mice. Thus, nylidrin represents a new …
Number of citations: 10 www.mdpi.com
ED Frohlich, HW Schnaper - Clinical Pharmacology & …, 1964 - Wiley Online Library
The hemodynamic effects of nylidrin were observed in a group of normal human subjects and in the constantly perfused dog forelimb. In the human, heart rate and cardiac output …
Number of citations: 8 ascpt.onlinelibrary.wiley.com
G Niemeyer, D Cottier, H Resch - Graefe's archive for clinical and …, 1987 - Springer
Buphenine (nylidrin), a β-adrenergic agonist, is used therapeutically for its vasodilating effect on the peripheral circulation and possibly on the cerebral circulation as well. In spite of its …
Number of citations: 11 idp.springer.com
B Fichtl, W Felix - European Journal of Pharmacology, 1980 - Elsevier
… of nylidrin into the vertebral artery lowered blood pressure in chloralose-anesthetized cats. Cerebroventricular perfusion of nylidrin … in more detail whether nylidrin may affect the cardio…
Number of citations: 5 www.sciencedirect.com
GJ Grega, WJ Kinnard, JP BUCKLEY - Circulation Research, 1967 - Am Heart Assoc
… , but not in the nylidrin-treated animals. Phenoxybenzamine … nylidrin enhanced the force of ventricular contractions. In the presence of existing hypotension, isoproterenol and nylidrin …
Number of citations: 18 www.ahajournals.org
CJ Coté - Pediatrics, 1974 - publications.aap.org
A 14-year-old female ingested 60 to 120 mg of nylidrin and 1 to 2 gm of chlorothiazide. She later developed chest pain, headache, flushing and shortness of breath. The initial heart rate …
Number of citations: 5 publications.aap.org
B Accetto - American Heart Journal, 1982 - Elsevier
… Pentoxifylline (Trental 400 mg coated tablets) and nylidrin HCl 3 … -up), and 30 patients receiving nylidrin HCl (24 returned for follow-… group and by three patients in the nylidrin HCl group. …
Number of citations: 99 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.